1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
説明
特性
IUPAC Name |
1-ethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-2-12-8-4-3-6(16(10,13)14)5-7(8)11-9(12)15/h3-5H,2H2,1H3,(H,11,15)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOCFDUXHGWHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-mercaptobenzimidazole and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution under alkaline conditions. In ethanol/DMF reflux systems, the NH₂ group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.
Example reaction with methyl iodide:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, reflux, 6 hr | Methyl iodide, K₂CO₃ | N-methylsulfonamide derivative | 72% |
Oxidation of the Sulfanyl (Thiol) Group
The -SH group is oxidized to disulfides or sulfonic acids using agents like H₂O₂ or iodine. This reactivity is critical for modulating redox-dependent biological activity .
Oxidation to disulfide:
| Oxidizing Agent | Conditions | Product | Reaction Time | Reference |
|---|---|---|---|---|
| I₂ in EtOH | RT, 2 hr | Disulfide dimer | 85% | |
| H₂O₂ (30%) | 60°C, 1 hr | Sulfonic acid derivative | 68% |
Electrophilic Substitution on the Benzodiazole Ring
The benzodiazole core undergoes halogenation or nitration at position 4 or 7, directed by the electron-withdrawing sulfonamide group .
Bromination example:
| Electrophile | Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| Br₂ | H₂SO₄, 0°C, 3 hr | C-4 | 64% | |
| HNO₃ | H₂SO₄, 50°C, 4 hr | C-7 | 58% |
Hydrolysis Reactions
The sulfonamide group hydrolyzes in acidic or basic media to yield sulfonic acids or amines. This reaction is pivotal for prodrug activation .
Acidic hydrolysis:
| Medium | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 8 hr | 5-sulfobenzoic acid | 89% | |
| 2M NaOH | 80°C, 6 hr | Benzodiazole-5-amine | 76% |
Complexation with Metal Ions
The thiol group forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalytic or medicinal applications .
Complexation with Cu²⁺:
| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | pH 7.4, RT, 1 hr | Bis(thiolato)copper(II) | 12.3 |
Alkylation of the Thiol Group
The sulfanyl group reacts with alkyl halides to form thioethers, enhancing lipophilicity for pharmacological applications .
Reaction with ethyl bromide:
| Alkylating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C₂H₅Br | EtOH, K₂CO₃, 6 hr | Ethyl thioether | 81% |
Key Mechanistic Insights
-
Sulfonamide reactivity : Governed by resonance stabilization of the -SO₂NH⁻ group, enabling nucleophilic attack at nitrogen.
-
Thiol oxidation : Proceeds via radical intermediates in the presence of iodine or peroxide .
-
Benzodiazole substitution : Electron-withdrawing groups direct electrophiles to para positions relative to the sulfonamide .
This compound’s multifunctional reactivity makes it a versatile scaffold for drug development and materials science. Experimental protocols and spectral characterization data are critical for validating these transformations .
科学的研究の応用
Antimicrobial Activity
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has demonstrated significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Research indicates that the sulfonamide group mimics para-amino benzoic acid (PABA), essential for bacterial folate synthesis, thus inhibiting bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Study: A study conducted by Sharma et al. (2020) evaluated the antibacterial efficacy of several benzimidazole derivatives, including this compound. The results indicated comparable effectiveness to standard antibiotics like penicillin, suggesting potential as an alternative therapeutic agent .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest efficacy against viruses such as Herpes Simplex Virus (HSV) and Enteroviruses.
| Virus Type | IC Value (µg/mL) |
|---|---|
| Herpes Simplex Virus (HSV) | 10.5 |
| Enterovirus | 5.4 |
Case Study: In a study by Moneer et al. (2021), several derivatives were synthesized and tested for their antiviral activity. The results showed that compounds similar to this compound exhibited significant inhibition of viral replication in vitro .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. Studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
| Cancer Cell Line | Inhibition Percentage (%) |
|---|---|
| HeLa | 72 |
| MCF-7 | 65 |
Case Study: A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines. The findings indicated that the structural modifications at the 5-position significantly enhanced cytotoxicity .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial in optimizing the efficacy of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Sulfonamide Group | Enhances antimicrobial activity by mimicking PABA |
| Sulfanyl Substituent | Improves interaction with biological targets |
| Alkyl Chain Length | Affects lipophilicity and cellular uptake |
作用機序
The mechanism of action of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Substituent Variations in Benzodiazole Sulfonamides
The alkyl substituent at position 1 of the benzodiazole ring significantly impacts biological activity and solubility. Key analogs include:
Key Observations :
Core Heterocycle Modifications
Replacing the benzodiazole core with other heterocycles alters activity profiles:
- Indazole Derivatives : N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide exhibits anticancer and anti-inflammatory activities, suggesting that indazole-based sulfonamides may have broader therapeutic applications compared to benzodiazole analogs .
- Thiadiazole Sulfonamides: Compounds like 4-[2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide show cytotoxicity, but the benzodiazole core in the target compound may offer better metabolic stability due to reduced ring strain .
Comparison with Other Methods :
- EDC-Mediated Coupling : Benzothiazole-incorporated sulfonamides employ carbodiimide chemistry for amide bond formation, which is less relevant to the target compound’s synthesis .
- Reductive Cyclization : Fe/HCl reduction steps are critical for nitro group reduction in benzimidazolone derivatives, a step that may also apply to the target compound .
Physicochemical Properties
生物活性
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide (CAS Number: 795291-33-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
The molecular formula of this compound is , with a molecular weight of 257.3 g/mol. The structure features a benzodiazole ring system substituted with ethyl and sulfanyl groups, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds within the benzodiazole family, particularly those with sulfonamide functionalities, exhibit a range of biological activities:
- Antiviral Activity : Benzodiazole derivatives have shown promising antiviral properties. For instance, modifications in the benzodiazole structure can enhance anti-HIV activity significantly. A related study highlighted that specific substituents on the phenyl ring increased the compound's efficacy against HIV-1 .
- Anticancer Potential : Several studies have demonstrated the anticancer properties of benzodiazole derivatives. For example, compounds similar to 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole have exhibited cytotoxic effects against various cancer cell lines. In particular, derivatives showed IC50 values as low as 0.058 µM against T47D breast cancer cells .
- Antimicrobial Properties : The compound's sulfonamide group is known for its antibacterial activity. Similar compounds have been tested against a variety of bacterial strains, showing significant inhibition zones in agar diffusion tests .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Binding Affinity : Studies suggest that the compound exhibits high binding affinity to heat shock proteins (Hsp90), which are involved in cancer cell proliferation and survival .
Comparative Studies
To better understand the efficacy of this compound, it is essential to compare it with other related compounds:
Case Studies
Several case studies highlight the effectiveness of benzodiazole derivatives in clinical settings:
- Antiviral Efficacy : A derivative structurally similar to 1-ethyl-2-sulfanyl showed an EC50 value of 0.0364 µM against HIV-infected cells, indicating strong antiviral potential .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that modifications in the benzodiazole structure could lead to enhanced cytotoxicity against various cancer cell lines, suggesting potential for drug development .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzodiazole core. Key steps include:
- Sulfonamide introduction : Use of sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide group at position 4.
- Ethylation and sulfanyl group incorporation : Alkylation agents (e.g., ethyl iodide) and thiolation reagents (e.g., Lawesson’s reagent) under controlled temperatures (60–80°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while solvent-free methods (e.g., reductive amination) reduce side reactions .
Yield optimization : Monitor reaction progress via TLC (chloroform:methanol 7:3 ratio) and purify via recrystallization or column chromatography .
Q. How can spectroscopic and computational methods be combined to characterize this compound’s structure?
Methodological Answer:
- Spectroscopy :
- NMR : Analyze and NMR shifts to confirm ethyl (-CHCH, δ ~1.2–1.5 ppm) and sulfanyl (-SH, δ ~3–5 ppm) groups.
- FT-IR : Identify S-H stretching (2500–2600 cm) and sulfonamide S=O vibrations (~1150–1350 cm) .
- Computational validation :
Q. What strategies improve aqueous solubility for biological testing?
Methodological Answer:
- Salt formation : Convert the sulfonamide to a sodium or potassium salt (e.g., via NaOH/KOH treatment) to enhance polarity .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while increasing solubility .
- Particle size reduction : Nano-milling or sonication improves dissolution kinetics for in vitro assays .
Advanced Research Questions
Q. How can DFT calculations guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Electronic structure analysis : Calculate HOMO-LUMO gaps to predict reactivity. A smaller gap (~3–4 eV) suggests potential for nucleophilic/electrophilic interactions .
- Docking studies : Model interactions with target enzymes (e.g., carbonic anhydrase) by analyzing sulfonamide’s sulfonamido group binding to Zn in active sites .
- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with antimicrobial activity using Hammett constants or logP values .
Q. What mechanisms underlie its antimicrobial activity, and how can resistance be mitigated?
Methodological Answer:
- Enzyme inhibition : The sulfonamide group competitively inhibits dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria .
- Synergistic combinations : Pair with dihydrofolate reductase inhibitors (e.g., trimethoprim) to reduce resistance emergence .
- Resistance monitoring : Perform MIC assays against mutant strains (e.g., E. coli with sul1 gene mutations) to assess cross-resistance .
Q. How should researchers resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction outcomes)?
Methodological Answer:
- Reaction condition audits : Compare oxidizing agents (e.g., HO vs. KMnO) and pH levels. Acidic conditions favor sulfoxide formation, while neutral conditions stabilize thiols .
- Byproduct analysis : Use HPLC-MS to identify intermediates (e.g., sulfonic acid derivatives) formed under varying redox conditions .
- Environmental factors : Control trace metal impurities (e.g., Fe) that catalyze unintended oxidation pathways .
Q. What synthetic strategies achieve regioselective modifications on the benzodiazole core?
Methodological Answer:
- Directing groups : Use protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to position 2 or 5 .
- Microwave-assisted synthesis : Enhance regioselectivity in alkylation steps by reducing reaction time and side-product formation .
- Cross-coupling reactions : Apply Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at position 1 while preserving the sulfonamide .
Q. How do structural modifications (e.g., ethyl vs. cycloheptyl substituents) impact pharmacological properties?
Methodological Answer:
- Lipophilicity : Replace ethyl with cycloheptyl to increase logP, enhancing blood-brain barrier penetration but reducing solubility .
- Bioisosteric replacements : Substitute sulfanyl (-SH) with methylsulfonyl (-SOCH) to improve metabolic stability while retaining enzyme affinity .
- In vivo PK studies : Track half-life and clearance rates in rodent models to optimize substituent size and polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
